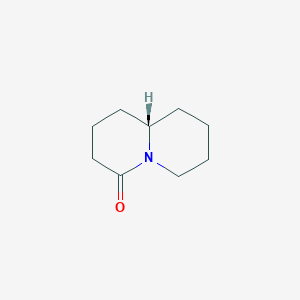
(S)-Hexahydro-1H-quinolizin-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Hexahydro-1H-quinolizin-4(6H)-one is a chiral compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydro-1H-quinolizin-4(6H)-one typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine-4-one using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the production of the desired enantiomer with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Hexahydro-1H-quinolizin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine-4-one derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinolizidine-4-one derivatives.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Various N-substituted quinolizidine derivatives.
Applications De Recherche Scientifique
(S)-Hexahydro-1H-quinolizin-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-Hexahydro-1H-quinolizin-4(6H)-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolizidine: The parent compound of (S)-Hexahydro-1H-quinolizin-4(6H)-one, with a similar bicyclic structure but lacking the ketone group.
Quinolizidine-4-one: An oxidized form of quinolizidine, with a ketone group at the 4-position.
N-Substituted Quinolizidines: Derivatives of quinolizidine with various substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of a ketone group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(9aS)-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2/t8-/m0/s1 |
Clé InChI |
KBBXPRPSOFVSSQ-QMMMGPOBSA-N |
SMILES isomérique |
C1CCN2[C@@H](C1)CCCC2=O |
SMILES canonique |
C1CCN2C(C1)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

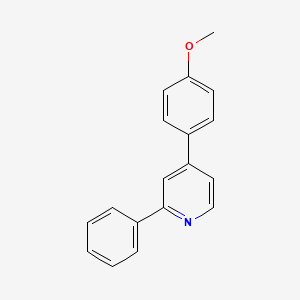

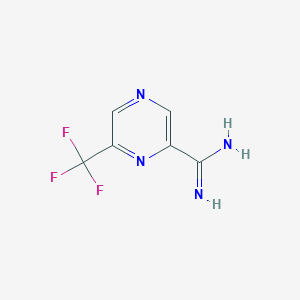

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
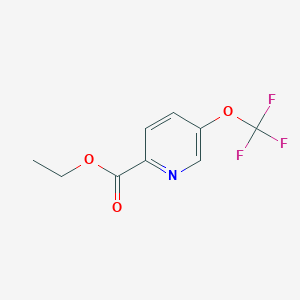
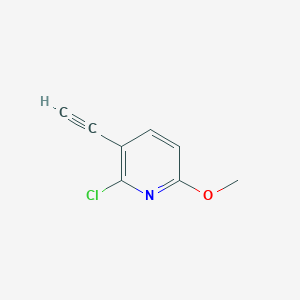


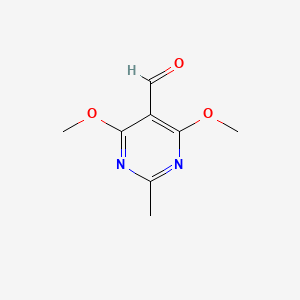
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
